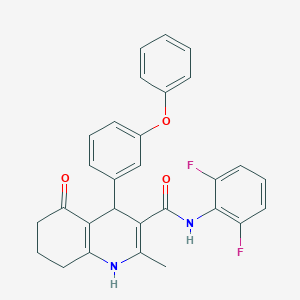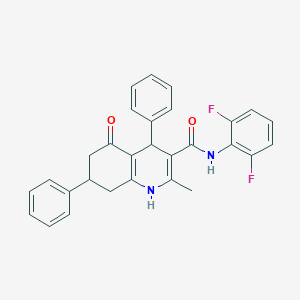
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' for the purpose of
Mechanism of Action
The mechanism of action of Compound X involves the inhibition of various enzymes and receptors involved in the regulation of inflammation, pain, and tumor growth. Compound X has been found to inhibit the activity of cyclooxygenase (COX), lipoxygenase (LOX), and prostaglandin E2 (PGE2), which are key enzymes involved in the regulation of inflammation and pain. Furthermore, Compound X has been found to inhibit the activity of various kinases and transcription factors involved in the regulation of tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X have been extensively studied. It has been found to exhibit potent anti-inflammatory and analgesic effects by inhibiting the activity of COX, LOX, and PGE2. Furthermore, Compound X has been found to exhibit potent antitumor effects by inhibiting the activity of various kinases and transcription factors involved in the regulation of tumor growth and metastasis. Additionally, Compound X has been found to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
The advantages of using Compound X in lab experiments include its potent anti-inflammatory, analgesic, and antitumor properties, as well as its significant antibacterial and antifungal properties. Additionally, the synthesis method for Compound X is well-established, and the compound is readily available for use in lab experiments. However, the limitations of using Compound X in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of Compound X. One potential direction is the development of new therapeutic agents based on the structure of Compound X. Additionally, further studies are needed to determine the safety and efficacy of Compound X in humans. Furthermore, the potential use of Compound X as a new antimicrobial agent should be explored. Finally, the development of new synthesis methods for Compound X to improve the yield and purity of the final product should be investigated.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method for Compound X is well-established, and the compound has been extensively studied for its potential anti-inflammatory, analgesic, antitumor, antibacterial, and antifungal properties. Further studies are needed to determine the safety and efficacy of Compound X in humans, and the potential use of Compound X as a new therapeutic agent and antimicrobial agent should be explored.
Synthesis Methods
The synthesis method for Compound X involves a series of chemical reactions that lead to the formation of the final compound. The process involves the condensation of 2-chlorobenzaldehyde and 2,6-difluoroaniline followed by the addition of cyclohexanone and phenylhydrazine. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis method for Compound X has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory, analgesic, and antitumor properties. Compound X has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Furthermore, Compound X has been found to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
properties
Product Name |
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molecular Formula |
C29H23ClF2N2O2 |
Molecular Weight |
505 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H23ClF2N2O2/c1-16-25(29(36)34-28-21(31)12-7-13-22(28)32)26(19-10-5-6-11-20(19)30)27-23(33-16)14-18(15-24(27)35)17-8-3-2-4-9-17/h2-13,18,26,33H,14-15H2,1H3,(H,34,36) |
InChI Key |
PLERRJULEKSMMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=CC=C5F)F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=CC=C5F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303806.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303807.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303810.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303811.png)
![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303813.png)
![4-(4-bromophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303816.png)
![N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303818.png)
![N-(3-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303819.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303820.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303821.png)
![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303822.png)
![4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303824.png)